Dinitrosoglycolurile

Description

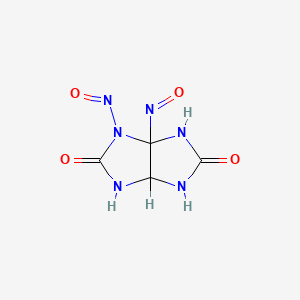

Dinitrosoglycolurile (also referred to as Dinitroglycoluril or Dingu) is a nitro-substituted heterocyclic compound primarily recognized as a secondary detonating explosive . Its chemical structure comprises a glycoluril backbone (a bicyclic urea derivative) functionalized with two nitro groups (-NO₂). The compound belongs to Compatibility Group D explosives, indicating its classification as a secondary explosive requiring initiation without a propelling charge .

Properties

CAS No. |

91112-63-9 |

|---|---|

Molecular Formula |

C4H4N6O4 |

Molecular Weight |

200.11 g/mol |

IUPAC Name |

3a,4-dinitroso-1,3,6,6a-tetrahydroimidazo[4,5-d]imidazole-2,5-dione |

InChI |

InChI=1S/C4H4N6O4/c11-2-5-1-4(7-2,8-13)10(9-14)3(12)6-1/h1H,(H,6,12)(H2,5,7,11) |

InChI Key |

WIHHVIFNOIVFGH-UHFFFAOYSA-N |

SMILES |

C12C(NC(=O)N1)(N(C(=O)N2)N=O)N=O |

Canonical SMILES |

C12C(NC(=O)N1)(N(C(=O)N2)N=O)N=O |

Synonyms |

dinitrosoglycolurile dinitrosotetrahydroimidazo(4,5-d)imidazole-2,5(1H,3H)-dione DNSGU |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogs

a) Dinitrocresols

Dinitrocresols (e.g., 4,6-dinitro-o-cresol) are nitroaromatic compounds with a methylphenol backbone and two nitro groups. Unlike Dinitrosoglycolurile, which is a heterocyclic urea derivative, dinitrocresols feature a benzene ring substituted with hydroxyl and nitro groups. Key differences include:

- Applications : Dinitrocresols historically served as herbicides and insecticides, whereas this compound is exclusively used in explosive formulations .

- Stability : Nitroaromatics like dinitrocresols exhibit lower thermal stability compared to bicyclic nitro compounds like this compound, which may enhance its reliability in controlled detonation scenarios .

b) Heterocyclic Nitro Compounds

Compounds such as 4-chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine (CAS 918538-05-3) share structural similarities with this compound due to their nitrogen-rich heterocyclic frameworks.

Functional Analogs (Explosives)

a) Trinitrotoluene (TNT)

- Energy Output : TNT has a higher detonation velocity (~6,900 m/s) than most secondary explosives, but this compound’s compact heterocyclic structure may offer advantages in stability and handling .

- Synthesis Complexity : TNT synthesis involves nitration of toluene, whereas this compound’s preparation likely requires specialized urea derivatives and nitration under controlled conditions (inferred from ).

Data Table: Comparative Properties

Research Findings and Limitations

Limitations in Current Data

- Critical parameters (e.g., detonation velocity, thermal decomposition temperature) for this compound remain undocumented in publicly available sources.

- Comparative studies with modern explosives like RDX or HMX are absent, limiting performance evaluations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.